

Spectroscopic Profile of 2-Chloro-5-fluorobenzyl bromide: A Technical Guide

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Compound of Interest

Compound Name: *2-Chloro-5-fluorobenzyl bromide*

Cat. No.: *B1350545*

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Chloro-5-fluorobenzyl bromide** (C_7H_5BrClF), a key intermediate in pharmaceutical and agrochemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Molecular Structure and Spectroscopic Overview

2-Chloro-5-fluorobenzyl bromide is a disubstituted aromatic compound with the following structure:

Structure:

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. 1H and ^{13}C NMR spectroscopy provide detailed information about the proton and carbon framework, IR spectroscopy identifies the functional groups present, and mass spectrometry confirms the molecular weight and reveals fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of **2-Chloro-5-fluorobenzyl bromide** by providing information on the chemical environment of each proton and carbon atom.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum is expected to show signals for the aromatic protons and the benzylic methylene protons. The electron-withdrawing effects of the chlorine and fluorine atoms, along with the bromine atom, will influence the chemical shifts.

Proton Assignment	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J) in Hz	Integration
CH ₂	~4.5	s (singlet)	-	2H
Ar-H	~7.0-7.5	m (multiplet)	-	3H

Note: The aromatic region will likely display a complex multiplet due to the various coupling interactions between the three aromatic protons.

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts are influenced by the attached halogens.

Carbon Assignment	Predicted Chemical Shift (ppm)
CH ₂	~30-35
Aromatic C-Br	~135-140
Aromatic C-Cl	~130-135
Aromatic C-F	~160-165 (doublet, due to C-F coupling)
Aromatic C-H	~115-130

Infrared (IR) Spectroscopy

The IR spectrum of **2-Chloro-5-fluorobenzyl bromide** will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.[\[1\]](#)[\[2\]](#)

Vibrational Mode	Characteristic Absorption (cm ⁻¹)	Intensity
Aromatic C-H Stretch	3100-3000	Medium
Aliphatic C-H Stretch (CH ₂)	3000-2850	Medium
Aromatic C=C Stretch	1600-1450	Medium-Strong
C-F Stretch	1250-1000	Strong
C-Cl Stretch	850-550	Strong
C-Br Stretch	690-515	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine and chlorine atoms will result in characteristic isotopic patterns in the mass spectrum.[3][4]

m/z	Relative Intensity (%)	Assignment
222/224/226	Moderate	[M] ⁺ (Molecular ion)
143/145	High	[M-Br] ⁺
108	Moderate	[M-Br-Cl] ⁺
91	High	Tropylium ion (rearrangement)

Note: The isotopic pattern for the molecular ion will be complex due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-Chloro-5-fluorobenzyl bromide** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube.
- Instrumentation: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).
- Acquisition: Acquire ^1H and ^{13}C NMR spectra at room temperature. For ^1H NMR, use a sufficient number of scans to obtain a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans will be necessary due to the low natural abundance of the ^{13}C isotope.
- Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

FT-IR Spectroscopy

- Sample Preparation: As **2-Chloro-5-fluorobenzyl bromide** is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates.
- Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.
- Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} . Collect a background spectrum of the clean KBr/NaCl plates prior to running the sample.
- Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

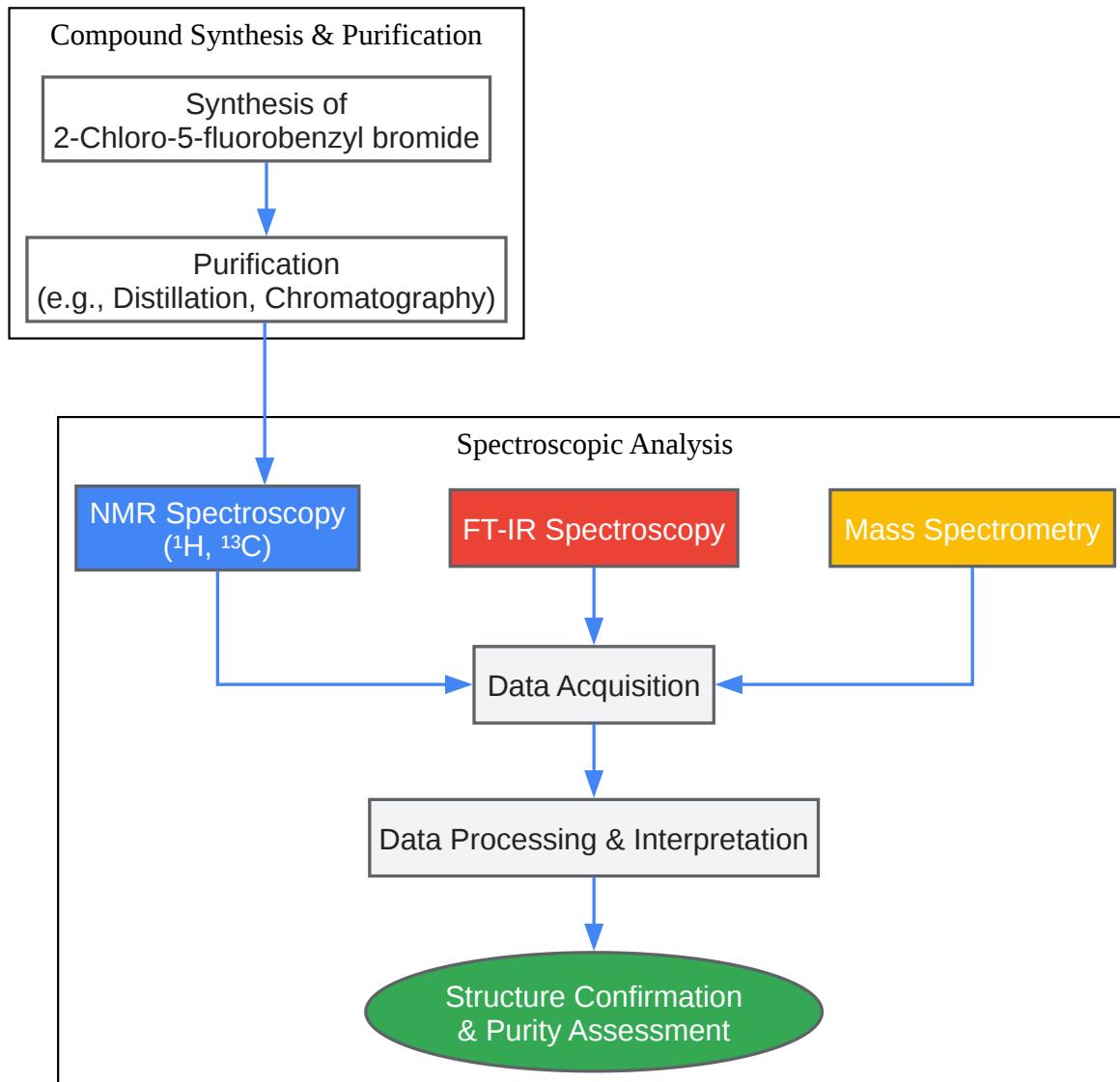
- Sample Preparation: Dilute a small amount of **2-Chloro-5-fluorobenzyl bromide** in a suitable volatile solvent (e.g., methanol or dichloromethane).
- Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., electron impact - EI). The instrument can be coupled with a gas chromatograph (GC-MS) for sample introduction.
- Acquisition: Introduce the sample into the ion source. For GC-MS, inject the diluted sample onto the GC column, which will separate it from the solvent before it enters the mass

spectrometer. Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

- Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic patterns to confirm the presence of bromine and chlorine.

Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound like **2-Chloro-5-fluorobenzyl bromide** is depicted below.



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of **2-Chloro-5-fluorobenzyl bromide**.

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